![molecular formula C15H12N2O5 B14916119 2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)
2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a carboxyl group attached to a benzene ring, along with a 2-methylphenylamino carbonyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid typically involves the following steps:
Amidation: The nitrobenzoic acid is then reacted with 2-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure 2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Reduction: 2-{[(2-methylphenyl)amino]carbonyl}-5-aminobenzoic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Oxidation: 2-{[(2-carboxyphenyl)amino]carbonyl}-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(2-methylphenyl)amino]carbonyl}-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
2-{[(2-methylphenyl)amino]carbonyl}-5-chlorobenzoic acid: Similar structure but with a chlorine substituent instead of a nitro group.
2-{[(2-methylphenyl)amino]carbonyl}-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-{[(2-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The specific arrangement of substituents allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H12N2O5 |
|---|---|
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)carbamoyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-9-4-2-3-5-13(9)16-14(18)11-7-6-10(17(21)22)8-12(11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
InChI-Schlüssel |
DWDCRLMULRSLDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
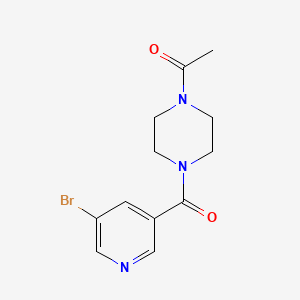
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
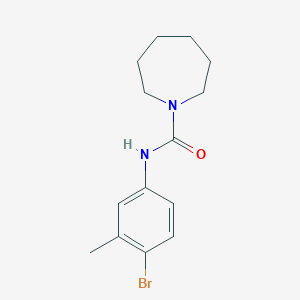
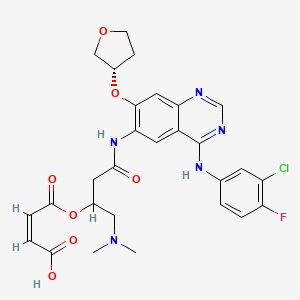
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
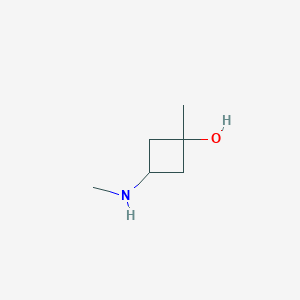

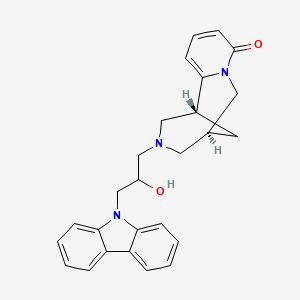
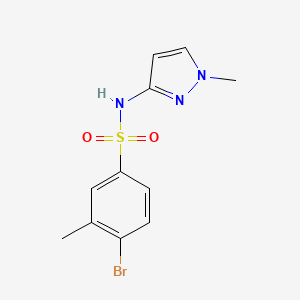
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
